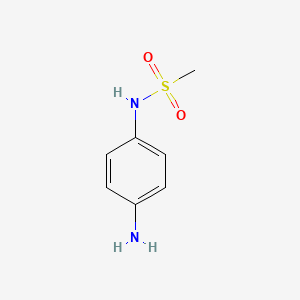

4-(Methylsulfonamido)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZFEDUYJFEJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395668 | |

| Record name | 4-(Methylsulfonamido)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53250-82-1 | |

| Record name | 4-(Methylsulfonamido)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 4-(Methylsulfonamido)aniline in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonamido)aniline, a key organic intermediate, has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, particularly the sulfonamido group, make it a valuable building block for the synthesis of a diverse range of compounds with promising biological activities. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its utility in the development of novel therapeutic agents. We will delve into its applications in anti-inflammatory, antimicrobial, and anticancer research, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Applications in Research

The primary research application of this compound is as a synthetic intermediate in the creation of novel drug candidates. Its derivatives have shown significant promise in several therapeutic areas.

Anti-Inflammatory Agents

Derivatives of this compound have been extensively investigated for their anti-inflammatory properties. The core concept involves the incorporation of the 4-(methylsulfonyl)aniline pharmacophore into the structures of known non-steroidal anti-inflammatory drugs (NSAIDs) to potentially enhance their activity and selectivity, particularly towards the cyclooxygenase-2 (COX-2) enzyme.

The anti-inflammatory efficacy of NSAID derivatives incorporating this compound has been evaluated using the egg-white induced paw edema model in rats. The data below summarizes the percentage inhibition of paw edema at various time points compared to the control group.

| Time (minutes) | Diclofenac Sodium (3 mg/kg) | Compound 11 (Naproxen Derivative) | Compound 12 (Indomethacin Derivative) | Compound 13 (Diclofenac Derivative) | Compound 14 (Mefenamic Acid Derivative) |

| 60 | 35.8% | 41.5% | 37.7% | 34.0% | 43.4% |

| 120 | 44.4% | 53.7% | 46.3% | 42.6% | 55.6% |

| 180 | 50.9% | 61.1% | 51.9% | 48.1% | 63.0% |

| 240 | 54.7% | 66.0% | 56.6% | 52.8% | 67.9% |

| 300 | 58.8% | 70.6% | 60.8% | 56.9% | 72.5% |

Data compiled from a study on the anti-inflammatory activity of 4-(methylsulfonyl)aniline derivatives.[1][2]

A detailed methodology for assessing the in vivo anti-inflammatory activity is provided below.

Objective: To evaluate the acute anti-inflammatory activity of test compounds in rats using the carrageenan-induced paw edema model.

Materials:

-

Wistar albino rats (150-200g)

-

1% (w/v) Carrageenan solution in normal saline

-

Test compounds and reference drug (e.g., Diclofenac sodium)

-

Plethysmometer or digital calipers

-

Vehicle for drug administration (e.g., 0.5% Sodium Carboxymethyl Cellulose)

Procedure:

-

Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

-

Grouping: Divide the animals into groups (n=6 per group): a control group, a reference standard group, and test groups for each compound dose.

-

Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.

-

Drug Administration: Administer the test compounds and the reference drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation of Edema and Inhibition:

-

Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

The anti-inflammatory effects of these derivatives are primarily attributed to the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.

Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.

Antimicrobial Agents

The sulfonamide group is a well-known pharmacophore in antimicrobial drugs. Consequently, derivatives of this compound are being explored for their potential as novel antibacterial and antifungal agents.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of sulfonamide derivatives, illustrating the potential of this chemical class against various bacterial strains. While not all are direct derivatives of this compound, they represent the broader class of compounds that can be synthesized using similar methodologies.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |

| Sulfonamide Derivative A | 16 | 32 | 64 | 128 |

| Sulfonamide Derivative B | 8 | 16 | 32 | 64 |

| Sulfonamide Derivative C | 32 | 64 | 128 | >256 |

| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.125 | 1 |

Note: The data presented is a representative summary from multiple studies on sulfonamide derivatives. Specific values can vary based on the exact chemical structure and the bacterial strain tested.[3]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds and the positive control antibiotic in MHB in the 96-well plates.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (broth + inoculum) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

The general workflow for identifying and developing new antimicrobial agents from a scaffold like this compound is depicted below.

Caption: A typical workflow for the discovery of antimicrobial agents based on a chemical scaffold.

Anticancer Agents

The sulfonamide moiety is present in several clinically approved anticancer drugs, and research is ongoing to explore new sulfonamide-containing compounds for cancer therapy.[4][5][6][7][8] Derivatives of this compound are being investigated for their cytotoxic effects against various cancer cell lines.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative sulfonamide derivatives against common cancer cell lines.

| Compound | HCT-116 (Colon Cancer) (IC50, µM) | MCF-7 (Breast Cancer) (IC50, µM) | A549 (Lung Cancer) (IC50, µM) |

| Sulfonamide Derivative X | 7.5 | 12.3 | 9.8 |

| Sulfonamide Derivative Y | 5.2 | 8.9 | 6.1 |

| Sulfonamide Derivative Z | 15.1 | 20.5 | 18.2 |

| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |

Note: This data is illustrative of the anticancer potential of the sulfonamide class of compounds and is compiled from various research articles.[9][10][11][12][13]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines and calculate their IC50 values.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Sulfonamide derivatives can exert their anticancer effects through various mechanisms. A simplified representation of some of these pathways is shown below.

Caption: Potential mechanisms of action for sulfonamide-based anticancer agents.

Conclusion

This compound is a versatile and valuable building block in modern chemical and pharmaceutical research. Its utility as a synthetic intermediate has been clearly demonstrated in the development of potent anti-inflammatory agents. Furthermore, the broader class of sulfonamide derivatives, for which this compound is a key precursor, shows significant promise in the fields of antimicrobial and anticancer drug discovery. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for further exploration of the potential of this important chemical entity. Continued research into the synthesis and biological evaluation of novel derivatives of this compound is warranted and holds the potential to yield new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 4-Aminophenyl Methyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl methyl sulfone, also known as 4-(methylsulfonyl)aniline, is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. While the biological activity of the core molecule is primarily as a foundational scaffold, its derivatives have demonstrated a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of 4-aminophenyl methyl sulfone derivatives, with a focus on their anti-inflammatory and antimicrobial properties. The information presented herein is intended to support further research and drug development endeavors.

Core Biological Activities of Derivatives

The primary biological activities associated with derivatives of 4-aminophenyl methyl sulfone are its anti-inflammatory and antimicrobial effects. The sulfone moiety is a key pharmacophore that contributes to these activities, and its incorporation into various molecular frameworks has led to the development of potent inhibitors of key biological targets.

Anti-inflammatory Activity

Derivatives of 4-aminophenyl methyl sulfone have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Several studies have demonstrated that incorporating the 4-(methylsulfonyl)aniline moiety into the structure of known non-steroidal anti-inflammatory drugs (NSAIDs) can maintain or even enhance their anti-inflammatory activity, with a potential for increased COX-2 selectivity.[1][2][3] Furthermore, novel indolin-2-one derivatives bearing the 4-(amino/methylsulfonyl)phenyl group have been synthesized and shown to be potent dual inhibitors of COX-1/2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway.[4]

Antimicrobial Activity

The 4-aminophenyl methyl sulfone scaffold has also been utilized in the synthesis of novel antimicrobial agents. Salicylanilide derivatives containing a 4-(methylsulfanyl)aniline moiety have shown promising activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Additionally, 2-(4-methylsulfonyl phenyl) indole derivatives have been developed that exhibit dual antimicrobial and anti-inflammatory activities.[7]

Quantitative Biological Data

The following tables summarize the key quantitative data from various studies on the biological activity of 4-aminophenyl methyl sulfone derivatives.

Table 1: Anti-inflammatory Activity of 4-Aminophenyl Methyl Sulfone Derivatives

| Compound Class | Target(s) | Assay | Key Findings | Reference(s) |

| NSAID Derivatives | COX-2 | In vivo rat paw edema | Significant reduction in paw edema, comparable or superior to diclofenac. | [1][2][3] |

| Indolin-2-one Derivatives | COX-1, COX-2, 5-LOX | In vitro enzyme inhibition | IC50 values in the range of 0.10-9.87 µM. | [4] |

| 2-Indole Derivatives | COX-2 | In vitro enzyme inhibition | Good anti-inflammatory activity with high selectivity for COX-2. | [7] |

Table 2: Antimicrobial and Cytotoxic Activity of 4-Aminophenyl Methyl Sulfone Derivatives

| Compound Class | Organism(s) | Assay | Key Findings | Reference(s) |

| Salicylanilide Derivatives | S. aureus, E. faecalis, MRSA | Broth Microdilution (MIC) | MIC values ranging from 0.070 to 35.8 µM. | [5][6] |

| 2-Indole Derivatives | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Antimicrobial Susceptibility Testing | Potent antibacterial activity against multiple strains. | [7] |

| Salicylanilide Derivatives | Human monocytic leukemia cell line (THP-1) | MTT Assay (Cytotoxicity) | IC50 values indicate a range of cytotoxic activity. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these research findings. The following are summaries of the key experimental protocols employed in the cited studies.

In Vivo Anti-inflammatory Activity: Rat Paw Edema Model

This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Edema: A localized, acute inflammation is induced by injecting a phlogistic agent (e.g., 0.1 mL of fresh egg white) into the sub-plantar surface of the rat's hind paw.

-

Compound Administration: The test compounds, a reference drug (e.g., diclofenac sodium), and a vehicle control are administered orally or intraperitoneally at a specified time before the induction of edema.

-

Measurement: The volume of the paw is measured using a plethysmometer at various time points after the induction of edema (e.g., 0, 30, 60, 120, 180 minutes).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.

-

Substrate: Arachidonic acid is used as the substrate.

-

Assay Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by the enzymatic reaction. This is often done using an enzyme immunoassay (EIA) kit.

-

Procedure: The test compounds at various concentrations are pre-incubated with the enzyme. The reaction is then initiated by the addition of arachidonic acid.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

-

Bacterial Strains: Standard laboratory strains (e.g., ATCC strains) and clinical isolates are used.

-

Culture Preparation: Bacteria are grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Assay Setup: The test compounds are serially diluted in a 96-well microtiter plate containing the broth. The bacterial suspension is then added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability.

-

Cell Lines: A human cancer cell line, such as the THP-1 monocytic leukemia line, is often used.

-

Cell Culture: Cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds.

-

MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of 4-aminophenyl methyl sulfone derivatives.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Conclusion

4-Aminophenyl methyl sulfone serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as anti-inflammatory and antimicrobial agents. The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this important chemical scaffold. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new and effective treatments for inflammatory and infectious diseases.

References

- 1. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore | MDPI [mdpi.com]

- 2. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 4-(Methylsulfonamido)aniline: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the pharmaceutical intermediate, 4-(Methylsulfonamido)aniline, providing a comprehensive resource for researchers, scientists, and drug development professionals.

This technical guide presents a detailed spectroscopic characterization of this compound, also known as N-(4-aminophenyl)methanesulfonamide, a key building block in the synthesis of various pharmaceutical compounds. Due to the scarcity of consolidated spectral data for this compound, this paper aggregates predicted and analogous data to provide a robust analytical profile, complete with detailed experimental protocols and a visual workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The structural identity of this compound is confirmed by its molecular formula, C₇H₁₀N₂O₂S, and a molecular weight of 186.23 g/mol .[1][2] The following tables summarize the key spectroscopic data essential for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | 6.95 | d | 8.8 | H-2, H-6 |

| Aromatic | 6.65 | d | 8.8 | H-3, H-5 |

| Amine | 3.70 | br s | - | -NH₂ |

| Sulfonamide | 8.90 | s | - | -SO₂NH- |

| Methyl | 2.85 | s | - | -CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Quaternary | 142.0 | C-4 | ||

| Quaternary | 130.0 | C-1 | ||

| Aromatic CH | 124.0 | C-2, C-6 | ||

| Aromatic CH | 115.0 | C-3, C-5 | ||

| Methyl | 40.0 | -CH₃ |

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong, Broad | N-H stretch (amine and sulfonamide) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1600 | Medium | N-H bend (amine) |

| 1520 - 1500 | Strong | Aromatic C=C stretch |

| 1330 - 1300 | Strong | Asymmetric SO₂ stretch |

| 1160 - 1140 | Strong | Symmetric SO₂ stretch |

| 900 - 800 | Medium | S-N stretch |

Note: IR data is based on characteristic vibrational frequencies for sulfonamides and aromatic amines.

Table 3: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment |

| 186 | [M]⁺ (Molecular Ion) |

| 107 | [M - SO₂CH₃]⁺ |

| 92 | [H₂N-C₆H₄-N]⁺ |

| 79 | [SO₂CH₃]⁺ |

Note: Fragmentation patterns are predicted based on the structure of the molecule.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard analytical techniques for the characterization of aromatic sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation : 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

-

¹H NMR Acquisition : A standard proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required to obtain a spectrum with adequate signal intensity.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : The spectrum can be obtained using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition : The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A background spectrum is collected prior to sample analysis.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, commonly equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Sample Preparation : For EI-MS, the sample is introduced directly into the ion source. For ESI-MS, the sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

-

Data Acquisition : The mass spectrum is acquired over a relevant mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is illustrated in the following diagram.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(Methylsulfonamido)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-(methylsulfonamido)aniline represent a versatile chemical scaffold that has garnered significant attention in medicinal chemistry due to their potent and diverse biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action associated with this class of compounds, focusing primarily on their roles as anti-inflammatory and anti-cancer agents. The primary mechanisms elucidated are the selective inhibition of cyclooxygenase-2 (COX-2) for anti-inflammatory effects and the inhibition of various tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), for anti-cancer applications. This document consolidates quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction

The this compound core structure is a key pharmacophore in the design of various therapeutic agents. Its derivatives have been extensively explored, revealing a broad spectrum of biological activities. The sulfonamido group plays a crucial role in the molecular interactions with biological targets, contributing to the potency and selectivity of these compounds. This guide will delve into the two primary mechanisms of action: COX-2 inhibition and tyrosine kinase inhibition, which are responsible for the anti-inflammatory and anti-cancer properties of these derivatives, respectively.

Mechanism of Action: Anti-inflammatory Activity via COX-2 Inhibition

A significant number of this compound derivatives exhibit potent anti-inflammatory properties by selectively inhibiting the COX-2 enzyme.[1][2][3][4][5][6][7][8][9] COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects.[6]

Molecular Interaction with COX-2

Molecular docking studies have provided insights into the binding mode of this compound derivatives within the active site of the COX-2 enzyme. The methylsulfonyl (SO2Me) pharmacophore of these derivatives is crucial for their selective inhibition of COX-2.[5][6] This group inserts into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues.[5] This interaction is not possible with the COX-1 enzyme due to structural differences in their active sites.

Downstream Signaling Pathway of COX-2 Inhibition

The inhibition of COX-2 by this compound derivatives leads to a reduction in the production of prostaglandins, thereby mitigating the inflammatory response. The downstream effects of this inhibition are multifaceted and impact various cellular processes.

Figure 1: COX-2 Inhibition Pathway

Quantitative Data: COX-2 Inhibition

The inhibitory potency of various this compound and related derivatives against COX-1 and COX-2 is summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5n | COX-2 | 0.07 | 508.6 | [5] |

| 6b | COX-2 | 0.04 | 329 | [9] |

| 6j | COX-2 | 0.04 | 312 | [9] |

| Celecoxib | COX-2 | 0.05 | 294 | [9] |

Mechanism of Action: Anti-cancer Activity via Tyrosine Kinase Inhibition

Another prominent mechanism of action for aniline derivatives, including those with the this compound scaffold, is the inhibition of tyrosine kinases.[10][11][12][13][14] Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Targeted Tyrosine Kinases

Derivatives of 4-anilinoquinazoline, a class of compounds that can incorporate the this compound moiety, have been extensively studied as inhibitors of several receptor tyrosine kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

-

Mer Tyrosine Kinase (MerTK): MerTK is involved in cancer cell survival, proliferation, and regulation of the immune response in the tumor microenvironment.[14]

Downstream Signaling Pathways of Tyrosine Kinase Inhibition

The inhibition of tyrosine kinases by these derivatives blocks the downstream signaling cascades that promote cancer cell growth and survival. The primary pathways affected include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway.

Figure 2: Tyrosine Kinase Inhibition Pathway

Quantitative Data: Tyrosine Kinase Inhibition

The inhibitory activity of various aniline and sulfonamide derivatives against different tyrosine kinases is presented below.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 18c | Mer | 18.5 | [13] |

| 18c | c-Met | 33.6 | [13] |

| 34f | FLT3-ITD | 4 | [11] |

| 34f | FLT3-D835Y | 1 | [11] |

| 1K5 | MERTK (A549 cell line) | 360 | [14] |

| 1K5 | MERTK (MCF-7 cell line) | 420 | [14] |

| 1K5 | MERTK (MDA-MB-231 cell line) | 800 | [14] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound derivatives.

In Vitro COX Inhibition Assay

This assay is used to determine the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 enzymes.

References

- 1. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore [mdpi.com]

- 2. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 4-(Methylsulfonamido)aniline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-(Methylsulfonamido)aniline, a key intermediate in pharmaceutical synthesis. Given the limited availability of public quantitative solubility data for this compound, this document outlines detailed experimental protocols for its determination, based on established methodologies such as the shake-flask equilibrium method followed by UV/Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended to equip researchers with the necessary information to generate reliable and consistent solubility data, which is critical for formulation development, process chemistry, and regulatory submissions.

Introduction

This compound, also known as N-(4-aminophenyl)methanesulfonamide, is a vital building block in the synthesis of various pharmaceutical compounds. Its physicochemical properties, particularly its solubility in common laboratory solvents, are fundamental to its handling, purification, and formulation. A well-defined solubility profile is crucial for developing robust and scalable synthetic processes, as well as for the formulation of stable and bioavailable drug products. This guide presents a systematic approach to characterizing the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |

| Molecular Weight | 186.23 g/mol | [1][2] |

| Appearance | Pale-brown to white crystalline solid | [1] |

| Melting Point | Not available | |

| pKa | Not available |

Predicted Solubility Profile

The molecular structure of this compound, featuring both a polar sulfonamide group and an aromatic amine, suggests a degree of solubility in a range of polar and some non-polar solvents. The presence of the amino and sulfonamido groups allows for hydrogen bonding, which would favor solubility in protic solvents like alcohols and water. The aromatic ring contributes to some lipophilicity, suggesting potential solubility in organic solvents like acetone and ethyl acetate. The solubility in aqueous solutions is expected to be pH-dependent due to the ionizable amino group.

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. The following tables are presented as templates for the systematic recording of experimentally determined solubility data at ambient temperature (e.g., 25 °C) and physiological temperature (37 °C).

Table 2: Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (M) | Method of Analysis |

| Water | UV/Vis or HPLC | ||

| Methanol | UV/Vis or HPLC | ||

| Ethanol | UV/Vis or HPLC | ||

| Isopropanol | UV/Vis or HPLC | ||

| Acetone | UV/Vis or HPLC | ||

| Acetonitrile | UV/Vis or HPLC | ||

| Ethyl Acetate | UV/Vis or HPLC | ||

| Dichloromethane | UV/Vis or HPLC | ||

| Dimethyl Sulfoxide (DMSO) | UV/Vis or HPLC | ||

| N,N-Dimethylformamide (DMF) | UV/Vis or HPLC | ||

| Toluene | UV/Vis or HPLC | ||

| Heptane | UV/Vis or HPLC |

Table 3: Solubility of this compound at 37 °C

| Solvent | Solubility (mg/mL) | Solubility (M) | Method of Analysis |

| Water (pH 5.0) | UV/Vis or HPLC | ||

| Water (pH 7.4) | UV/Vis or HPLC | ||

| Phosphate Buffered Saline (PBS) | UV/Vis or HPLC | ||

| Methanol | UV/Vis or HPLC | ||

| Ethanol | UV/Vis or HPLC | ||

| Dimethyl Sulfoxide (DMSO) | UV/Vis or HPLC |

Experimental Protocols for Solubility Determination

The following section details the recommended experimental protocol for determining the thermodynamic solubility of this compound using the shake-flask method. This method is considered the gold standard for solubility measurement.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

UV/Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-to-equilibrium study is recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (UV/Vis or HPLC).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Analytical Methodologies

5.3.1. UV/Vis Spectrophotometry

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations in the respective solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculation: Calculate the original solubility by accounting for the dilution factor.

5.3.2. High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop a stability-indicating HPLC method for the quantification of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust and detailed framework for its experimental determination. By following the outlined shake-flask protocol coupled with reliable analytical techniques such as UV/Vis spectrophotometry or HPLC, researchers can generate accurate and reproducible solubility profiles. This essential data will facilitate informed decisions in process development, formulation design, and other critical stages of pharmaceutical research and development.

References

The Versatile Scaffold: A Technical Guide to the Applications of Sulfonamide Intermediates

Introduction: The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of modern medicinal, agricultural, and material sciences. First discovered in 1932, its derivatives, particularly the sulfa drugs, were the first broadly effective systemic antibacterials, heralding the dawn of the antibiotic era.[1][2] The inherent properties of the sulfonamide moiety—such as its structural rigidity, ability to form strong hydrogen bonds, metabolic stability, and electron-withdrawing nature—make it a privileged scaffold in drug design and a versatile synthon in organic chemistry.[3][4] This technical guide provides an in-depth review of the diverse applications of sulfonamide intermediates, detailing their role in therapeutics, agrochemicals, and materials, while providing insight into key synthetic methodologies and relevant biological pathways.

Applications in Drug Discovery and Development

Sulfonamide intermediates are integral to the synthesis of a vast array of therapeutic agents, targeting a wide spectrum of diseases from bacterial infections to cancer and viral illnesses.[5][6][7] Their success stems from their ability to act as bioisosteres for other functional groups, like carboxylic acids, and to bind with high affinity to the active sites of various enzymes.[8][9]

Antibacterial Agents

The archetypal application of sulfonamides is in antibacterial chemotherapy. These "sulfa drugs" function as competitive antagonists of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid.[10][11] By inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides halt the production of dihydrofolic acid, a vital component for DNA and RNA synthesis, thereby arresting bacterial growth and replication (bacteriostatic effect).[11][12] Humans are unaffected as they obtain folic acid from their diet.[10] This selective toxicity was a landmark discovery in medicine.[10] Sulfonamides are effective against a range of gram-positive and certain gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella species.[5][13][14]

Anticancer Agents

The application of sulfonamide intermediates has expanded significantly into oncology. Many modern anticancer drugs incorporate this scaffold, leveraging its ability to inhibit enzymes crucial for tumor growth, proliferation, and survival.[5][15]

-

Carbonic Anhydrase (CA) Inhibitors: Many tumors overexpress carbonic anhydrase isoforms, which regulate pH in the hypoxic tumor microenvironment, facilitating proliferation and metastasis. Sulfonamides are potent inhibitors of these zinc-containing metalloenzymes.[4][6]

-

Kinase Inhibitors: Several sulfonamide-based drugs, such as Dabrafenib and Vemurafenib, are inhibitors of specific kinases (e.g., BRAF kinase) that are mutated and hyperactive in certain cancers like melanoma.[15]

-

Protease Inhibitors: Sulfonamides can inhibit matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis.[8][16]

-

Other Mechanisms: Drugs like Belinostat act as histone deacetylase (HDAC) inhibitors, while others modulate critical signaling pathways like the Janus kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway.[5][7][17]

Other Major Therapeutic Applications

The versatility of sulfonamide intermediates is further demonstrated by their use in treating a wide range of other conditions.[18]

-

Antiviral Agents: Several HIV protease inhibitors, such as Amprenavir, incorporate a sulfonamide moiety, which is crucial for binding to the enzyme's active site.[7][16]

-

Diuretics: Thiazide diuretics (e.g., hydrochlorothiazide) are sulfonamide derivatives that inhibit the sodium-chloride symporter in the kidney, promoting water and electrolyte excretion.[1][19]

-

Antidiabetic Agents: Sulfonylureas (e.g., glipizide) are a class of oral hypoglycemic agents used to treat type 2 diabetes by stimulating insulin release from pancreatic β-cells.[5][20]

-

Anti-inflammatory Agents: Certain sulfonamides act as selective cyclooxygenase-2 (COX-2) inhibitors, providing anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[17]

-

Anticonvulsants and Glaucoma Treatment: Drugs like sultiame (anticonvulsant) and dorzolamide (anti-glaucoma) are also derived from sulfonamide intermediates, often working through the inhibition of carbonic anhydrase.[1][21]

| Drug Class | Representative Drug(s) | Primary Mechanism of Action |

| Antibacterial | Sulfamethoxazole, Sulfadiazine | Competitive inhibition of dihydropteroate synthase (DHPS).[10][13] |

| Anticancer | Belinostat, Pazopanib, Dabrafenib | Inhibition of enzymes like HDACs, kinases (VEGFR, BRAF).[5][15] |

| Antiviral (HIV) | Amprenavir, Darunavir | Inhibition of HIV protease.[7][16] |

| Diuretic | Hydrochlorothiazide, Chlorthalidone | Inhibition of Na+/Cl- symporter in the kidney.[19][22] |

| Antidiabetic | Glipizide, Carbutamide | Stimulation of insulin release from pancreatic β-cells.[5][20] |

| Anti-glaucoma | Dorzolamide, Brinzolamide | Inhibition of carbonic anhydrase in the eye.[21] |

| Anti-inflammatory | Celecoxib | Selective inhibition of cyclooxygenase-2 (COX-2).[17] |

Applications in Agrochemicals

Beyond medicine, sulfonamide intermediates are vital in the development of modern agrochemicals, including herbicides and fungicides, helping to protect crops and ensure food security.[23]

-

Herbicides: Sulfonylurea and triazolopyrimidine sulfonamide herbicides are highly effective at very low application rates.[23][24] They act by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants but not in animals, ensuring their selective toxicity.[23] Commercial examples include pyroxsulam and flumetsulam.[23][25]

-

Fungicides: Several commercial fungicides, such as amisulbrom and cyazofamid, are based on a sulfonamide scaffold.[26][27] They are used to control diseases like downy mildew and late blight on a variety of crops.[27] The novel candidate chesulfamide has shown a broad spectrum of activity, particularly against Botrytis cinerea, the fungus responsible for gray mold.[26]

| Compound Name | Agrochemical Type | Mechanism of Action | Target |

| Pyroxsulam | Herbicide | Inhibition of acetolactate synthase (ALS).[23] | Broad-leaf weeds.[23] |

| Flumetsulam | Herbicide | Inhibition of acetolactate synthase (ALS).[23] | Broad-leaf weeds.[23] |

| Amisulbrom | Fungicide | Respiratory chain inhibition (Qi site of complex III). | Oomycetes (e.g., downy mildew).[14][27] |

| Cyazofamid | Fungicide | Respiratory chain inhibition (Qi site of complex III). | Oomycetes (e.g., late blight).[26] |

| Chesulfamide | Fungicide (Candidate) | Broad-spectrum fungicidal activity.[26] | Botrytis cinerea (gray mold).[26] |

Applications in Material Science

The unique chemical properties of the sulfonamide group have also been exploited in material science.

-

Dyes: The sulfonamide group is incorporated into the structure of various dyes, including azo dyes, to enhance properties such as fastness and solubility.[28]

-

pH-Sensitive Polymers: Polymers and hydrogels containing sulfonamide groups (e.g., sulfapyridine) can exhibit sharp pH-sensitive transitions. The ionization of the sulfonamide's acidic proton (SO₂NH) in a specific pH range can trigger changes in polymer solubility or hydrogel swelling.[29] These materials have potential applications in targeted drug delivery, sensors, and bioseparation.[29]

Experimental Protocols: Synthesis of Sulfonamide Intermediates

The construction of the S-N bond is the critical step in synthesizing sulfonamides. While numerous methods exist, they can be broadly categorized into classical and modern approaches.[3][19]

Key Experimental Methodologies

Classical Synthesis: From Sulfonyl Chlorides

The most common and traditional method involves the reaction of a primary or secondary amine with an aromatic or aliphatic sulfonyl chloride in the presence of a base (like pyridine) to neutralize the HCl byproduct.[2][13]

-

Step 1: Preparation of Sulfonyl Chloride: An aromatic compound (e.g., acetanilide, derived from aniline) is reacted with excess chlorosulfonic acid (ClSO₃H) in an electrophilic aromatic substitution reaction. This yields the corresponding 4-acetamidobenzenesulfonyl chloride.[10][13]

-

Step 2: Amination: The sulfonyl chloride intermediate is then treated with ammonia or a suitable primary/secondary amine. The amine's nucleophilic nitrogen atom attacks the electrophilic sulfur atom, displacing the chloride ion.[5][10]

-

Step 3: Deprotection (if necessary): If a protecting group was used on the initial aromatic amine (like the acetyl group in acetanilide), it is removed, typically by acid-catalyzed hydrolysis, to yield the final primary aromatic sulfonamide (e.g., sulfanilamide).[10][13]

Modern Synthetic Strategies

To overcome the harsh conditions and limited substrate scope of classical methods, greener and more efficient strategies have been developed:[3]

-

Oxidative S-N Coupling: These methods construct the S-N bond directly by coupling thiols or their derivatives (S-reagents) with amines (N-reagents) in the presence of an oxidant.[3] For example, aryl thiols can react with amines mediated by I₂O₅ under metal-free conditions.[3]

-

Use of SO₂ Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a safe and easy-to-handle source of sulfur dioxide for insertion reactions to form sulfonamides.[3]

-

C-N Cross-Coupling: Palladium-catalyzed cross-coupling reactions can form N-(hetero)aryl sulfonamides, although the lower nucleophilicity of sulfonamides compared to amines presents a challenge.[3]

Enzyme Inhibition Assays

To evaluate the biological activity of novel sulfonamide derivatives, enzyme inhibition assays are critical. For instance, when studying inhibitors for carbonic anhydrases (CAs) or cholinesterases (AChE, BChE), the inhibitory potency is quantified by determining the inhibition constant (Kᵢ).[30]

-

Protocol Outline (General):

-

Prepare buffer solutions and stock solutions of the enzyme, substrate, and sulfonamide inhibitor.

-

In a multi-well plate or cuvette, add the buffer, varying concentrations of the inhibitor, and the enzyme solution.

-

Initiate the reaction by adding the substrate.

-

Monitor the rate of product formation over time using a spectrophotometer or other appropriate detection method.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the Kᵢ value by analyzing the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten) and plotting methods (e.g., Dixon or Lineweaver-Burk plots).

-

| Compound Derivative | Target Enzyme | Inhibition Constant (Kᵢ) |

| N-phenylsulfonamide derivative 2 | Carbonic Anhydrase II (CA II) | 33.5 ± 0.38 nM |

| N-phenylsulfonamide derivative 8 | Carbonic Anhydrase I (CA I) | 45.7 ± 0.46 nM |

| N-phenylsulfonamide derivative 8 | Acetylcholinesterase (AChE) | 31.5 ± 0.33 nM |

| N-phenylsulfonamide derivative 8 | Butyrylcholinesterase (BChE) | 24.4 ± 0.29 nM |

Conclusion

From their revolutionary beginnings as the first synthetic antibiotics to their current indispensable role in oncology, virology, and agriculture, sulfonamide intermediates have proven to be an exceptionally fruitful scaffold for chemical and biological innovation. The functional group's unique electronic and steric properties allow it to serve as a potent pharmacophore, targeting a diverse array of enzymes and biological pathways. Continuous advancements in synthetic chemistry are providing greener, more efficient, and more versatile routes to novel sulfonamide derivatives.[3][19] As researchers continue to explore the vast chemical space surrounding this privileged structure, the development of new and improved sulfonamide-based drugs, agrochemicals, and functional materials is certain to address future scientific and societal challenges.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. dovepress.com [dovepress.com]

- 5. frontiersrj.com [frontiersrj.com]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajchem-b.com [ajchem-b.com]

- 15. researchgate.net [researchgate.net]

- 16. portal.fis.tum.de [portal.fis.tum.de]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. openaccesspub.org [openaccesspub.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. US12077505B2 - Preparation of sulfonamide herbicide process intermediates - Google Patents [patents.google.com]

- 26. mdpi.com [mdpi.com]

- 27. Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 4-(Methylsulfonamido)aniline: A Pharmacophore in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(methylsulfonamido)aniline moiety has emerged as a privileged pharmacophore in medicinal chemistry, demonstrating remarkable versatility in the design of targeted therapies. Its unique electronic and structural properties allow for specific interactions with a range of biological targets, leading to the development of potent and selective inhibitors for various diseases. This technical guide provides a comprehensive overview of the potential of this compound as a core structural motif in drug design, with a focus on its application in the development of anti-inflammatory, anticancer, and carbonic anhydrase-inhibiting agents.

Introduction: The Significance of the this compound Scaffold

The this compound scaffold consists of a central aniline ring substituted with a methylsulfonamido group at the para position. The sulfonamide group is a key hydrogen bond donor and acceptor, and its geometry can influence the overall conformation of the molecule, enabling precise interactions within the binding pockets of target proteins. The aniline nitrogen provides a crucial attachment point for building diverse chemical libraries, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide will delve into the specific applications of this pharmacophore, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)

The this compound moiety has been successfully incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to achieve selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects. The methylsulfonyl group can interact with a side pocket in the COX-2 active site that is not present in COX-1.

Quantitative Data: In Vivo Anti-inflammatory Activity

A study on a series of 4-(methylsulfonyl)aniline derivatives demonstrated their potential as anti-inflammatory agents. The in vivo acute anti-inflammatory activity was evaluated in a rat paw edema model.[1]

| Compound | Maximum Inhibition (%) | Time of Maximum Inhibition (min) |

| 11 | 68.2 | 240 |

| 12 | 59.1 | 180 |

| 13 | 63.6 | 240 |

| 14 | 72.7 | 180 |

| Diclofenac Sodium (3 mg/kg) | 54.5 | 180 |

Data summarized from a study on 4-(methylsulfonyl)aniline derivatives as potential anti-inflammatory agents.[1]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Rat Paw Edema Model)

This protocol outlines the method used to assess the in vivo anti-inflammatory activity of the synthesized compounds.[1]

Materials:

-

Wistar albino rats (150-200 g)

-

Test compounds and reference drug (e.g., Diclofenac sodium)

-

0.1 mL of 1% carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Divide the rats into groups, including a control group, a reference group, and test groups for each compound.

-

Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose. The control group receives the vehicle.

-

After a set period (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway: COX-2 in Inflammation

Caption: Simplified COX-2 pathway in inflammation.

Anticancer Agents: Targeting Protein Kinases

The this compound scaffold has proven to be a valuable pharmacophore for the development of potent and selective kinase inhibitors. By modifying the aniline nitrogen with various heterocyclic systems, researchers have created compounds that target key kinases involved in cancer progression.

Cardiac Troponin I-Interacting Kinase (TNNI3K) Inhibitors

TNNI3K is a cardiac-specific kinase implicated in certain cardiac diseases. The this compound moiety has been utilized in the design of TNNI3K inhibitors.

| Compound | TNNI3K IC50 (nM) |

| GSK114 | 25 |

Data for a 4-anilinoquinazoline derivative.[2]

A general protocol for a kinase inhibition assay is provided below.

Materials:

-

Recombinant TNNI3K enzyme

-

Peptide substrate

-

ATP (radiolabeled or for use with a detection system)

-

Test compounds

-

Assay buffer

-

Detection reagents (e.g., for luminescence or fluorescence-based assays)

Procedure:

-

Prepare a reaction mixture containing the TNNI3K enzyme, peptide substrate, and assay buffer.

-

Add serial dilutions of the test compounds to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at a controlled temperature.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., autoradiography, fluorescence, or luminescence).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Caption: Downstream targets of TNNI3K signaling.

Mer and c-Met Kinase Inhibitors

Mer and c-Met are receptor tyrosine kinases that are often overexpressed in various cancers and play a role in tumor growth, survival, and metastasis. Dual inhibitors targeting both kinases have been developed using the this compound scaffold.

| Compound | Mer IC50 (nM) | c-Met IC50 (nM) |

| 18c | 18.5 | 33.6 |

Data for a 2-substituted aniline pyrimidine derivative.[3]

This protocol describes a method to assess the inhibition of c-Met phosphorylation in a cellular context.

Materials:

-

Cancer cell line overexpressing c-Met (e.g., Hs746T)

-

Test compounds

-

Serum-free cell culture medium

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-c-Met, anti-total-c-Met, and a loading control (e.g., anti-GAPDH)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with various concentrations of the test compounds for a defined period.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the anti-phospho-c-Met antibody, followed by an appropriate secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with anti-total-c-Met and loading control antibodies to ensure equal protein loading.

-

Quantify the band intensities to determine the inhibition of c-Met phosphorylation.

Caption: Key downstream pathways of Mer and c-Met.

Ataxia Telangiectasia and Rad3-Related (ATR) Kinase Inhibitors

ATR is a key kinase in the DNA damage response (DDR) pathway and is a promising target for cancer therapy, especially in tumors with defects in other DDR components.

| Compound | ATR IC50 (nM) (Biochemical) | pChk1 IC50 (nM) (Cellular) |

| AZ20 | 5 | 50 |

Data for a sulfonylmorpholinopyrimidine derivative.[4]

This protocol describes a method to measure the inhibition of ATR kinase activity using immunoprecipitated enzyme.[5]

Materials:

-

HeLa cell nuclear extracts

-

Anti-ATR antibody

-

Protein A/G agarose beads

-

Test compounds

-

Kinase assay buffer

-

Recombinant PHAS-I substrate

-

[γ-32P]ATP

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Immunoprecipitate ATR from HeLa nuclear extracts using an anti-ATR antibody and Protein A/G agarose beads.

-

Wash the immunoprecipitates extensively.

-

Resuspend the beads in kinase assay buffer containing the PHAS-I substrate.

-

Add serial dilutions of the test compounds.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated PHAS-I by autoradiography and quantify the signal.

-

Calculate the IC50 value for each compound.

Caption: The ATR-Chk1 signaling pathway.

Carbonic Anhydrase Inhibitors

The sulfonamide group is a classic zinc-binding pharmacophore, making the this compound scaffold an excellent starting point for the design of carbonic anhydrase (CA) inhibitors. These inhibitors have therapeutic applications in glaucoma, epilepsy, and as anticancer agents.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| Compound 10b | - | - | 38.4 | 8.9 |

Data for a standard CA inhibitor and a 4-anilinoquinazoline-sulfonamide derivative.[6]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol describes a common method for measuring the inhibition of CA-catalyzed CO2 hydration.[7]

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Test compounds

-

CO2-saturated water

-

Assay buffer (e.g., Tris-HCl)

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare solutions of the CA enzyme and the test compounds in the assay buffer.

-

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without inhibitor) with the CO2-saturated water containing the pH indicator.

-

Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a pH drop.

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Determine the IC50 or Ki value by plotting the reaction rates against the inhibitor concentrations.

Logical Relationship: Mechanism of Carbonic Anhydrase Inhibition

Caption: Sulfonamide binding to the zinc ion in the CA active site.

Structure-Activity Relationship (SAR) Insights

The extensive research on this compound derivatives has provided valuable SAR insights that can guide future drug design efforts.

-

Sulfonamide Group: The sulfonamide moiety is crucial for activity against carbonic anhydrases and can form key hydrogen bonds in the active sites of kinases.

-

Aniline Nitrogen: This position is a key point for modification. Attaching different aromatic or heterocyclic rings to the aniline nitrogen has a profound impact on target selectivity and potency. For kinase inhibitors, these groups often interact with the hinge region of the ATP-binding pocket.

-

Substitutions on the Aniline Ring: Modifications to the aniline ring can influence the electronic properties and conformation of the molecule, affecting its binding affinity and pharmacokinetic properties.

-

Substitutions on the Appended Moiety: Further functionalization of the group attached to the aniline nitrogen allows for fine-tuning of potency, selectivity, and physicochemical properties such as solubility and metabolic stability.

Conclusion

The this compound pharmacophore has demonstrated its immense value in the design of targeted therapies for a diverse range of diseases. Its ability to serve as a versatile scaffold for the development of inhibitors for enzymes such as COX-2, various protein kinases, and carbonic anhydrases highlights its significance in modern medicinal chemistry. The wealth of available SAR data, coupled with advanced synthetic methodologies, provides a solid foundation for the continued exploration and optimization of this compound derivatives as novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary data, protocols, and pathway visualizations to facilitate further innovation in drug discovery.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Chinese researchers describe new ATR kinase inhibitors for cancer | BioWorld [bioworld.com]

- 4. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Technical Guide: Physicochemical Properties of 4-(Methylsulfonamido)aniline Solid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(Methylsulfonamido)aniline (CAS No. 53250-82-1) in its solid state. This compound, also known as N-(4-aminophenyl)methanesulfonamide, is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in areas such as reaction kinetics, formulation, and quality control. This document outlines its appearance, key physical data, and provides standardized protocols for its characterization.

Physicochemical Data Summary

The quantitative physical and chemical properties of this compound solid are summarized in the table below for quick reference.

| Property | Value | Reference |

| Chemical Name | This compound | - |

| Synonyms | N-(4-aminophenyl)methanesulfonamide | [1][2][3] |

| CAS Number | 53250-82-1 | [2][4][5] |

| Molecular Formula | C₇H₁₀N₂O₂S | [4] |

| Molecular Weight | 186.23 g/mol | [4] |

| Appearance | Pale-brown or Off-white to light brown solid | [1][4] |

| Melting Point | 116-117.5 °C | [1] |

| Boiling Point | 362.2 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.408 g/cm³ (Predicted) | [1] |

| pKa | 9.90 (Predicted) | [1] |

| Storage | Room temperature, dry, under inert gas (nitrogen or Argon) at 2–8 °C | [1][4] |

Detailed Physical Properties

Appearance

This compound is a solid at room temperature, typically described as a pale-brown or off-white to light brown solid[1][4]. The exact color and crystalline form can vary depending on the purity and the method of synthesis and purification.

Solubility

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of a solid compound like this compound.

Determination of Physical Appearance

Objective: To visually characterize the solid compound's color, form, and texture.

Methodology:

-

Place a small, representative sample of the solid on a clean, white watch glass or a microscope slide.

-

Observe the sample under good lighting against a white background to accurately determine its color.

-

Examine the sample under a microscope to describe its crystalline form (e.g., needles, prisms, powder).

-

Gently manipulate the solid with a spatula to assess its texture (e.g., crystalline, amorphous, fine powder).

-

Record all observations in a laboratory notebook.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid melts, which is an indicator of purity.

Methodology:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the powdered solid into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-